Gosogliptin dihydrochloride

Description

Overview of Dipeptidyl Peptidase-4 as a Pharmacological Target

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a protein that is widely expressed on the surface of various cells throughout the body and also circulates in the plasma. frontiersin.org It functions as a serine exopeptidase, meaning it cleaves dipeptides from the N-terminus of proteins, particularly where the second amino acid is proline. mdpi.comresearchgate.net DPP-4 plays a significant role in glucose metabolism through its inactivation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). researchgate.netdiabetes.org.ukdiabetesonthenet.com

Incretins are released from the gut in response to food intake and are crucial for maintaining glucose homeostasis. su.ac.th They stimulate the pancreas to secrete insulin (B600854) in a glucose-dependent manner and suppress the release of glucagon (B607659), which in turn decreases the liver's production of glucose. wikipedia.orgdrugbank.commdpi.com By breaking down these incretins, DPP-4 limits their duration of action. nih.gov

The recognition of DPP-4's role in regulating incretin levels has made it a key pharmacological target for the management of type 2 diabetes mellitus. frontiersin.orgsu.ac.th Inhibiting the enzymatic activity of DPP-4 prevents the degradation of GLP-1 and GIP, leading to increased and prolonged activity of these hormones. diabetesjournals.orgdiabetesjournals.org This enhancement of the incretin system results in improved insulin secretion, reduced glucagon levels, and ultimately, better glycemic control. drugbank.comdiabetesjournals.org Beyond its effects on glucose metabolism, DPP-4 is also involved in other physiological processes, including immune regulation and inflammation. mdpi.comdiabetesjournals.orgmdpi.com

Classification and Therapeutic Landscape of Gliptins

DPP-4 inhibitors, collectively known as "gliptins," are a class of oral antidiabetic agents. nih.govnih.gov The first drug in this class, sitagliptin (B1680988), was approved in 2006. wikipedia.orgmdpi.com Since then, several other gliptins have been developed and approved for clinical use, including vildagliptin (B1682220), saxagliptin (B632), linagliptin (B1675411), and alogliptin (B1666894). nih.govfda.gov

Gliptins can be classified based on their chemical structure and their interaction with the DPP-4 enzyme. researchgate.netnih.gov Some classifications divide them into three main classes:

Class 1: Includes vildagliptin and saxagliptin, which interact with the S1 and S2 subsites of the DPP-4 active site. researchgate.netnih.gov

Class 2: Comprises alogliptin and linagliptin, which bind to the S1 and S2 subsites and also interact with S1' and/or S2' subsites. researchgate.netnih.gov

Class 3: Encompasses sitagliptin, anagliptin, gemigliptin, and teneligliptin. researchgate.netnih.gov

Another classification is based on the chemical scaffold of the inhibitors. Early development focused on cyanopyrrolidine-based inhibitors (Type I), which form a covalent bond with the serine in the catalytic triad (B1167595) of DPP-4. Later developments led to other classes, such as those based on a 2-phenylethylamine scaffold (Type III), which includes sitagliptin.

The therapeutic landscape of gliptins has established them as a significant option in the management of type 2 diabetes. ijpsjournal.comtouchendocrinology.com They are often used as a second-line therapy after metformin (B114582) or as a first-line option when metformin is not suitable. diabetesonthenet.comnih.gov Gliptins are also available in fixed-dose combinations with other antidiabetic drugs like metformin. wikipedia.orgnih.gov Their glucose-dependent mechanism of action contributes to a low risk of hypoglycemia. diabetesonthenet.comtouchendocrinology.com The research and development in this area continue, with new gliptins in various stages of clinical trials. nih.gov

Historical Context of Gosogliptin (B1662538) Dihydrochloride (B599025) Development

Origins and Initial Research Designations (PF-734,200, PF-00734200, SatRx)

Gosogliptin, a potent and selective DPP-4 inhibitor, was originally discovered and developed by Pfizer Inc. wikipedia.orgmedkoo.com During its initial research and development phases, the compound was identified by the research designations PF-734,200 and PF-00734200. wikipedia.orgmedkoo.comnih.govnih.gov Pfizer advanced the development of gosogliptin through Phase 1 and Phase 2 clinical trials. wikipedia.org

In 2012, Pfizer licensed the exclusive worldwide rights (excluding China) for the development and commercialization of gosogliptin to SatRx, a subsidiary of the ChemRar High Tech Center. newdrugapprovals.org SatRx then continued the clinical development of the drug, including conducting Phase 3 studies in Russia. wikipedia.orgnewdrugapprovals.org Gosogliptin, under the trade name Saterex, was subsequently approved for use in Russia for the treatment of type 2 diabetes mellitus. wikipedia.orgpharmasyntez.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H26Cl2F2N6O |

|---|---|

Molecular Weight |

439.3 g/mol |

IUPAC Name |

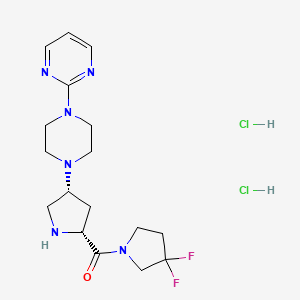

(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone;dihydrochloride |

InChI |

InChI=1S/C17H24F2N6O.2ClH/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16;;/h1,3-4,13-14,22H,2,5-12H2;2*1H/t13-,14-;;/m1../s1 |

InChI Key |

VVNSEQJGCZQVOL-KFWOVWKUSA-N |

Isomeric SMILES |

C1CN(CC1(F)F)C(=O)[C@H]2C[C@H](CN2)N3CCN(CC3)C4=NC=CC=N4.Cl.Cl |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4.Cl.Cl |

Origin of Product |

United States |

Discovery and Initial Preclinical Screening of Gosogliptin Dihydrochloride

Identification of Lead Compounds and Scaffold Exploration

The discovery of gosogliptin (B1662538), also known by its laboratory code PF-00734200, originated at Pfizer and is rooted in the exploration of compounds capable of inhibiting the DPP-4 enzyme. nih.govallfordrugs.com The foundational structure of gosogliptin is classified as a diprolyl-derived piperazine-containing constrained inhibitor. This core scaffold, chemically identified as (3,3-Difluoropyrrolidin-1-yl)-((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, provided the basis for further chemical modifications. allfordrugs.com

Early In Vitro Enzymatic and Cellular Screening for DPP-4 Inhibition

Following its synthesis, gosogliptin underwent extensive in vitro screening to determine its potency and selectivity as a DPP-4 inhibitor. These assays are crucial for establishing the compound's potential as a therapeutic agent. Gosogliptin demonstrated potent, competitive, and reversible inhibition of the DPP-4 enzyme. medchemexpress.com

The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological target. Gosogliptin was found to be a highly potent inhibitor of DPP-4. medchemexpress.comcaymanchem.com

Table 1: In Vitro DPP-4 Inhibition

| Compound | Target Enzyme | IC50 Value |

|---|

Equally important as potency is the selectivity of the inhibitor for its target enzyme over other related enzymes. High selectivity minimizes the risk of off-target effects. Gosogliptin was tested against other members of the DPP family, such as DPP-2, DPP-8, and DPP-9, and was found to be highly selective for DPP-4. medchemexpress.comcaymanchem.com It demonstrated more than 200-fold greater selectivity for DPP-4 compared to other DPP family members and related serine proteases. medchemexpress.com

Table 2: Selectivity Profile of Gosogliptin

| Enzyme | Selectivity vs. DPP-4 |

|---|---|

| DPP-2 | >100-fold |

| DPP-8 | >100-fold |

Initial Preclinical Efficacy Assessment in Relevant Disease Models (e.g., Glucose Metabolism in Animals)

The primary therapeutic goal of a DPP-4 inhibitor is to improve glycemic control by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govrsc.org These hormones stimulate insulin (B600854) secretion in a glucose-dependent manner. nih.gov Therefore, initial preclinical efficacy studies for gosogliptin focused on its effects on glucose metabolism in animal models.

Studies in various nonclinical models, including rats and dogs, showed that oral administration of gosogliptin led to rapid and reversible inhibition of plasma DPP-4 activity. medchemexpress.com This inhibition of the DPP-4 enzyme is expected to increase the levels of active incretins, which in turn stimulates insulin secretion and improves glucose tolerance. medchemexpress.comresearchgate.net Preclinical studies have shown that DPP-4 inhibitors are effective in enhancing endogenous levels of GLP-1, leading to improved glucose tolerance in animal models of glucose intolerance and diabetes. researchgate.net Specifically, in models like the fatty Zucker rat, which represents a state of impaired glucose tolerance, DPP-4 inhibitors have been shown to be effective. medchemexpress.com Studies with other DPP-4 inhibitors have demonstrated that inhibiting the enzyme can augment the insulin response and improve glucose tolerance following an oral glucose challenge in mice. nih.gov

Chemical Synthesis and Process Optimization of Gosogliptin Dihydrochloride

Synthetic Routes and Methodologies

Multiple synthetic strategies have been developed for Gosogliptin (B1662538), focusing on optimizing yield, purity, and cost-effectiveness. The core structure, a substituted proline amide, presents several synthetic challenges, including the construction of the amide bond and the introduction of the key piperazine (B1678402) moiety with correct stereochemistry. allfordrugs.comallfordrugs.com

Two primary derivatization approaches have been described, starting from different proline-based materials. allfordrugs.comnewdrugapprovals.org

One route begins with N-t-Boc-4-oxo-l-proline . allfordrugs.com This starting material undergoes a mixed anhydride (B1165640) activation using pivaloyl chloride. This is followed by an amidation reaction with 3,3-difluoropyrrolidine (B39680) to form an intermediate amide. allfordrugs.com

A second, more economical approach utilizes the inexpensive and readily available Boc-trans-4-hydroxy-l-proline methyl ester as the starting material. allfordrugs.comnewdrugapprovals.org This strategy involves the derivatization of the hydroxyl group via a nucleophilic substitution (SN2) reaction to introduce a suitable leaving group, which is subsequently displaced by 2-piperazin-1-yl-pyrimidine. allfordrugs.comallfordrugs.com

In the synthetic route starting from Boc-trans-4-hydroxy-l-proline methyl ester, the efficiency of the SN2 reaction is critically dependent on the nature of the leaving group attached to the C-4 position of the proline ring. allfordrugs.comnewdrugapprovals.org Research into this pathway involved the study of several different leaving groups. allfordrugs.comallfordrugs.com Among the derivatives tested, the nosylate (2-nitrobenzenesulfonate) group was found to provide superior results in the subsequent nucleophilic substitution step. allfordrugs.comnewdrugapprovals.org This superiority was likely due to its high reactivity and ability to facilitate a clean displacement by the incoming piperazine nucleophile. allfordrugs.comnewdrugapprovals.org

Evaluation of Leaving Groups in Synthetic Pathways

Stereochemical Considerations in Synthesis

The biological activity of Gosogliptin is dependent on its specific stereochemistry, namely the (2S,4S) configuration. allfordrugs.com Achieving high stereochemical purity is a critical aspect of its synthesis.

One reported method utilizes a reductive amination reaction between an N-t-Boc-4-oxo-l-proline derivative and 1-(2-pyrimidyl)piperazine. allfordrugs.com This reaction, employing sodium triacetoxyborohydride (B8407120) in a tetrahydrofuran (B95107) (THF) and acetic acid solvent system, provides the desired (2S,4S) stereoisomer in high yield and selectivity. allfordrugs.com A crucial advantage of this route is that the undesired diastereomer can be completely removed through crystallization, ensuring the high stereochemical purity of the intermediate. allfordrugs.com The specific rotation of the product from this route was measured as [α]d = −31.1 (T = 24 °C, c = 1, CHCl3), which is consistent with the product from an initial route ([α]d = −31.5). allfordrugs.comallfordrugs.com

Isolation and Purification Techniques

The isolation and purification of Gosogliptin and its intermediates involve a series of standard and carefully optimized chemical processes to achieve high purity. allfordrugs.com Following the key coupling reactions, the process typically involves quenching the reaction mixture, often with water. allfordrugs.com

For intermediates, liquid-liquid extraction is used to separate the product. For example, after quenching, the layers are separated, and the organic layer can be washed with dilute acid (e.g., 0.5 M HCl) to remove basic impurities. allfordrugs.com The final product or its protected precursor is often isolated as a solid via crystallization. allfordrugs.com This process is initiated by concentrating the solution under partial vacuum and then cooling to induce crystal formation. allfordrugs.com

A technique known as granulation is frequently employed, where an anti-solvent (like heptane (B126788) or hexanes) is added to the crystallized slurry, which is then stirred for an extended period to improve the crystal properties and facilitate easier filtration. allfordrugs.comnewdrugapprovals.org The solid product is collected by filtration and rinsed with appropriate solvent mixtures, such as heptane/ethyl acetate. allfordrugs.comnewdrugapprovals.org Drying is typically performed in a tray dryer under controlled temperature and vacuum. allfordrugs.comnewdrugapprovals.org High-Performance Liquid Chromatography (HPLC) is used throughout the process to monitor reaction completion and assess the purity of the isolated solids. allfordrugs.com

Table 1: Examples of Isolation and Purification Results for Gosogliptin Intermediates

| Purification Step | Process Details | Yield | Purity (by HPLC) | Source |

|---|---|---|---|---|

| Crystallization from Ethyl Acetate/Heptane | Cooled to 20-25°C, granulated with heptane, filtered, and dried at 25-35°C. | 79% | 99.7% | allfordrugs.com |

| Crystallization from THF/Hexanes | Concentrated, cooled to 20-25°C, granulated with hexanes, filtered, and dried at 44°C. | 75.9% | Not specified | allfordrugs.com |

| Crystallization from Ethyl Acetate/Heptane (Recrystallization of Mother Liquor) | Mother liquor concentrated, cooled, granulated, filtered, and dried at 35-45°C. | Not specified (435g recovered) | 96.4% | allfordrugs.com |

| Final Product HCl Salt Formation | Product from Step 2 treated with concentrated HCl in water. | 91.3% | Not specified | newdrugapprovals.org |

Structural Biology and Structure Activity Relationships Sar of Gosogliptin Dihydrochloride

Elucidation of the Crystal Structure of Gosogliptin (B1662538) in Complex with DPP-4

The crystal structure of gosogliptin in complex with the DPP-4 enzyme has been successfully elucidated, providing a detailed view of their interaction at the atomic level. wikipedia.org This structural information is critical for understanding the inhibitor's mechanism of action and for the rational design of new, potentially more effective DPP-4 inhibitors. The Protein Data Bank (PDB) contains the entry for the crystal structure of DPP-4 in complex with gosogliptin, which can be accessed for detailed analysis. drugbank.comnih.gov

Molecular Interactions and Binding Mechanisms with the DPP-4 Enzyme Active Site

Gosogliptin binds to the active site of the DPP-4 enzyme, a transmembrane glycoprotein (B1211001) that plays a crucial role in glucose homeostasis. patsnap.comresearchgate.net The DPP-4 enzyme is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). patsnap.com By inhibiting DPP-4, gosogliptin prevents the inactivation of these incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. patsnap.comwikipedia.org

The active site of the DPP-4 enzyme consists of several key subsites, including the S1 and S2 pockets, which are crucial for substrate recognition and binding. nih.gov Pyrrolidine-based inhibitors like gosogliptin are known to form specific interactions with catalytic residues within these hydrophobic pockets, such as Ser630, Tyr547, Glu205, and Glu206. tandfonline.com The binding of gosogliptin to the active site is a reversible and competitive inhibition. medchemexpress.com

Structure-Activity Relationship (SAR) Studies for DPP-4 Inhibition

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For DPP-4 inhibitors, these studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

Contributions of Specific Structural Moieties to Potency and Selectivity

The chemical structure of gosogliptin, (3,3-Difluoro-1-pyrrolidinyl){(2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone, contains several key moieties that contribute to its high potency and selectivity. wikipedia.orgmedkoo.com

The difluoropyrrolidine moiety is a critical component that enhances the inhibitor's potency and selectivity. smolecule.com This group fits into the S1 pocket of the DPP-4 active site. wikipedia.org The fluorine atoms contribute to the compound's metabolic stability.

The pyrrolidine (B122466) ring mimics the proline residue of natural DPP-4 substrates, allowing it to bind effectively to the enzyme's active site. wikipedia.org There are strict steric constraints around this ring, with only small substituents like hydrogen or fluoro groups being well-tolerated. wikipedia.org

Gosogliptin demonstrates over 200-fold selectivity for DPP-4 compared to other related enzymes like DPP-2, DPP-8, and DPP-9. medchemexpress.commedchemexpress.cn This high selectivity is crucial for minimizing off-target effects.

Comparative SAR with Other Pyrrolidine/Pyrimidine-based DPP-4 Inhibitors

The SAR of gosogliptin can be better understood by comparing it with other DPP-4 inhibitors that share similar structural features, such as a pyrrolidine or pyrimidine (B1678525) base.

Vildagliptin (B1682220) and Saxagliptin (B632) , like gosogliptin, are cyanopyrrolidine-based inhibitors. nih.gov These inhibitors primarily interact with the S1 and S2 binding sites of the DPP-4 enzyme. nih.gov The nitrile group of the cyanopyrrolidine moiety in vildagliptin and saxagliptin forms a covalent bond with the catalytic Ser630 residue in the active site. nih.gov In contrast, the interaction of gosogliptin is reversible. patsnap.com

Sitagliptin (B1680988) , another widely used DPP-4 inhibitor, features a β-amino acid derivative structure. wikipedia.org Its trifluoromethyl group interacts with residues Arg358 and Ser209 in the S1 pocket, while the amino group forms a salt bridge with Tyr662 and the glutamate (B1630785) residues Glu205 and Glu206. wikipedia.org

Alogliptin (B1666894) is characterized by a pyrimidinedione scaffold. wikipedia.org This structural class was developed to improve metabolic stability compared to earlier quinazolinone-based compounds. wikipedia.org

The table below provides a comparative overview of the inhibitory concentrations (IC50) of various DPP-4 inhibitors, highlighting the potency of gosogliptin.

| Compound | DPP-4 IC50 (nM) |

| Gosogliptin | 13.0 ncats.io |

| Vildagliptin | 20 tandfonline.com |

| Sitagliptin | - |

| Saxagliptin | - |

| Alogliptin | - |

Note: IC50 values can vary depending on the assay conditions. The value for gosogliptin is provided for reference.

Detailed Preclinical Pharmacology of Gosogliptin Dihydrochloride

Molecular Mechanism of Dipeptidyl Peptidase-4 Inhibition

Gosogliptin (B1662538) dihydrochloride (B599025) is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). medchemexpress.com Its mechanism of action involves binding to the active site of DPP-4, thereby preventing the degradation of incretin (B1656795) hormones. targetmol.com This inhibition is characterized as both competitive and reversible. medchemexpress.comtargetmol.com

Enzyme Kinetic Characterization (e.g., Inhibition Constants, IC50)

The potency of Gosogliptin as a DPP-4 inhibitor is demonstrated by its low half-maximal inhibitory concentration (IC50) value. The IC50 for Gosogliptin is approximately 13 nM. nih.gov This value indicates the concentration of Gosogliptin required to inhibit 50% of the DPP-4 enzyme activity in vitro. While the IC50 value provides a measure of potency, the inhibition constant (Ki), which represents the binding affinity of the inhibitor to the enzyme, is not widely reported in the reviewed literature for Gosogliptin.

Table 1: IC50 Value of Gosogliptin for DPP-4 Inhibition

| Compound | IC50 (nM) |

| Gosogliptin | 13 nih.gov |

Selectivity Profile Against Other Dipeptidyl Peptidases (DPP-2, DPP-3, DPP-8, DPP-9) and Serine Proteases

A critical aspect of a DPP-4 inhibitor's preclinical profile is its selectivity for DPP-4 over other related enzymes to minimize off-target effects. Gosogliptin has demonstrated a high degree of selectivity. It is over 200-fold more selective for DPP-4 than for other dipeptidyl peptidases such as DPP-2, DPP-8, and DPP-9. medchemexpress.com The selectivity against DPP-3 is even more pronounced. medchemexpress.com

Furthermore, Gosogliptin shows high selectivity against other serine proteases like fibroblast activation protein (FAP), aminopeptidase (B13392206) P, and prolyl oligopeptidase. medchemexpress.com This high selectivity is a key characteristic, as the inhibition of other peptidases, particularly DPP-8 and DPP-9, has been linked to potential toxicities.

Table 2: Selectivity Profile of Gosogliptin

| Enzyme | Fold Selectivity (vs. DPP-4) |

| DPP-2 | >200 medchemexpress.com |

| DPP-3 | >2300 medchemexpress.com |

| DPP-8 | >500 medchemexpress.com |

| DPP-9 | >460 medchemexpress.com |

| Fibroblast Activation Protein (FAP) | >790 medchemexpress.com |

| Aminopeptidase P | >2300 medchemexpress.com |

| Prolyl Oligopeptidase | >2300 medchemexpress.com |

Reversibility of Enzyme-Inhibitor Interaction

The interaction between Gosogliptin and the DPP-4 enzyme is reversible. medchemexpress.comtargetmol.com This means that Gosogliptin binds to the enzyme non-covalently, and the enzyme-inhibitor complex can dissociate, allowing the enzyme to regain its normal function once the inhibitor is cleared from the system. wikipedia.org This characteristic is in contrast to irreversible inhibitors, which form a permanent covalent bond with the enzyme. The reversible nature of Gosogliptin's inhibition contributes to its pharmacological profile.

Physiological Modulation by Incretin Hormone Potentiation

By inhibiting DPP-4, Gosogliptin prevents the rapid degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). medchemexpress.comijbpas.com This leads to an increase in the circulating levels of their active forms, thereby enhancing their physiological effects on glucose homeostasis. targetmol.com

Enhancement of Glucagon-Like Peptide-1 (GLP-1) Activity

Gosogliptin has been shown to effectively increase the levels of active GLP-1. In a study involving healthy volunteers, administration of a 10 mg/kg dose of Gosogliptin resulted in a doubling of GLP-1 levels. This enhancement of GLP-1 activity is a primary mechanism through which Gosogliptin exerts its therapeutic effects. Increased GLP-1 levels stimulate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, slow gastric emptying, and promote satiety.

Enhancement of Glucose-Dependent Insulinotropic Polypeptide (GIP) Activity

Similar to its effect on GLP-1, Gosogliptin is expected to enhance the activity of GIP by preventing its degradation by DPP-4. medchemexpress.comijbpas.com DPP-4 inhibitors as a class have been demonstrated to significantly increase both fasting and postprandial GIP concentrations. nih.gov While specific quantitative data on the magnitude of GIP level enhancement by Gosogliptin was not available in the reviewed preclinical literature, its mechanism of action strongly supports the potentiation of GIP activity. GIP is known to stimulate glucose-dependent insulin secretion. e-dmj.org

In Vivo Pharmacodynamic Studies in Preclinical Species

The in vivo pharmacodynamic effects of gosogliptin, a potent and selective dipeptidyl peptidase-IV (DPP-4) inhibitor, have been characterized in several preclinical animal models. researchgate.net As a member of the gliptin class, its primary mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). wikipedia.orgnih.gov By preventing this degradation, gosogliptin enhances the levels of active incretins, which in turn improves glycemic control through multiple pathways, including stimulating insulin secretion and suppressing glucagon release. wikipedia.orgmdpi.com

Impact on Glucose Homeostasis in Animal Models

Preclinical studies in various animal models of type 2 diabetes have demonstrated the efficacy of DPP-4 inhibitors in improving glucose homeostasis. These models, which include genetic variants like the Zucker diabetic fatty (ZDF) rat and the spontaneously hypertensive obese rat (SHROB), mimic key features of human type 2 diabetes, such as insulin resistance and progressive hyperglycemia. nih.govnih.govmdpi.com

| Compound Class | Animal Model | Observed Effects on Glucose Homeostasis | Reference |

|---|---|---|---|

| DPP-4 Inhibitor (Gosogliptin) | Preclinical models of diabetes | Improved glucose tolerance during oral glucose tolerance test (OGTT). | researchgate.net |

| DPP-4 Inhibitor (FE 999011) | Zucker Diabetic Fatty (ZDF) Rat | Delayed onset of hyperglycemia; stabilized food and water intake to prediabetic levels. | unige.ch |

| DPP-4 Inhibitor (P32/98) | Zucker Diabetic Fatty (ZDF) Rat | Sustained improvement in glucose tolerance; reduced daytime blood glucose. | nih.gov |

| DPP-4 Inhibitor (Sitagliptin) | Spontaneously Hypertensive Obese Rat (SHROB) | Lowered plasma glucose during OGTT with no change in fasting glucose. | nih.gov |

Modulation of Pancreatic Insulin Secretion

A key pharmacodynamic effect of gosogliptin is the potentiation of pancreatic insulin secretion in a glucose-dependent manner. medchemexpress.com This action is not a direct stimulation of the pancreatic beta-cells but is mediated by the increased levels of active incretin hormones, GLP-1 and GIP. nih.gov These hormones enhance the insulin secretory response of the beta-cells only when blood glucose levels are elevated, which is a distinguishing feature of this therapeutic class. mdpi.com

| Compound Class | Animal Model | Observed Effects on Insulin Secretion | Reference |

|---|---|---|---|

| DPP-4 Inhibitor (Gosogliptin) | Nonclinical models | Stimulates insulin secretion. | medchemexpress.com |

| DPP-4 Inhibitor (Sitagliptin) | Spontaneously Hypertensive Obese Rat (SHROB) | Significantly enhanced insulin secretion; shifted peak insulin secretion earlier in OGTT. | nih.gov |

| DPP-4 Inhibitor (P32/98) | Zucker Diabetic Fatty (ZDF) Rat | Stimulated insulin secretion during some glucose tolerance tests. | nih.gov |

Regulation of Glucagon Levels

In addition to modulating insulin, gosogliptin regulates the levels of glucagon, a hormone secreted by pancreatic alpha-cells that raises blood glucose concentrations. The mechanism involves the elevation of active GLP-1, which has an inhibitory effect on glucagon secretion from pancreatic alpha-cells. wikipedia.org In disease states like type 2 diabetes, glucagon secretion is often dysregulated and inappropriately high, contributing to hyperglycemia. jci.org

| Compound Class | Animal Model | Observed Effects on Glucagon Levels | Reference |

|---|---|---|---|

| DPP-4 Inhibitor (General Mechanism) | General | Inhibition of glucagon release via increased GLP-1 levels. | wikipedia.orgnih.gov |

| DPP-4 Inhibitor (Sitagliptin) | Spontaneously Hypertensive Obese Rat (SHROB) | Reduced fasting glucagon by 33% after 6 weeks of treatment. | nih.gov |

Preclinical Pharmacokinetics and Metabolism of Gosogliptin Dihydrochloride

Absorption Characteristics in Animal Models

Following oral administration, gosogliptin (B1662538) is rapidly absorbed in preclinical species. wuxiapptec.com Studies utilizing a single 5 mg/kg oral dose of [14C]Gosogliptin in Sprague-Dawley rats and beagle dogs demonstrated quick absorption from the gastrointestinal tract.

In these models, the maximal plasma concentrations (Tmax) of total radioactivity were reached within approximately one hour post-dose, indicating a swift uptake of the compound and/or its metabolites into systemic circulation. wuxiapptec.com The high oral bioavailability observed in preclinical species further supports its efficient absorption. researchgate.net

Pharmacokinetic Absorption Parameters in Animal Models

| Parameter | Species | Value |

|---|---|---|

| Dose | Sprague-Dawley Rat | 5 mg/kg ([14C]Gosogliptin) |

| Dose | Beagle Dog | 5 mg/kg ([14C]Gosogliptin) |

| Time to Max. Plasma Concentration (Tmax) of Radioactivity | Rat & Dog | ~1 hour |

Distribution Profile in Animal Models

While detailed quantitative whole-body autoradiography (QWBA) studies detailing the specific tissue distribution of gosogliptin are not extensively described in publicly available literature, some inferences can be drawn from its physicochemical properties. Gosogliptin has been characterized as having low plasma protein binding in preclinical species. researchgate.net Compounds with low protein binding are generally more available to diffuse from the bloodstream into extravascular spaces and tissues. This suggests that gosogliptin is likely distributed outside the vascular compartment. DPP-4 enzymes, the target of gosogliptin, are widely distributed in various tissues, including the intestines, lungs, and kidneys, which are potential sites of drug distribution. nih.gov

Metabolic Pathways and Metabolite Identification in Preclinical Species

The biotransformation of gosogliptin has been investigated in rats and dogs, revealing that the compound undergoes moderate metabolism. The parent drug remains the most abundant circulating component in the plasma of these animals. wuxiapptec.com Several metabolic pathways have been identified, with hydroxylation being the principal route. wuxiapptec.commdpi.com

Major Metabolic Transformations (e.g., Hydroxylation of Pyrimidine (B1678525) Ring)

The primary metabolic pathway for gosogliptin in all preclinical species studied is the hydroxylation of its pyrimidine moiety. wuxiapptec.com This specific transformation occurs at the 5' position of the pyrimidine ring, resulting in the formation of a major metabolite designated as M5. wuxiapptec.commdpi.com Other, less prominent metabolic pathways identified include amide hydrolysis (leading to metabolite M2), N-dealkylation at the piperazine (B1678402) nitrogen (forming metabolite M3), and an unusual metabolic process involving the scission of the pyrimidine ring (producing metabolite M1). mdpi.com

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 Isoforms: CYP2D6, CYP3A4)

In vitro studies using recombinant human cytochrome P450 (CYP) isoforms have been conducted to identify the enzymes responsible for gosogliptin's metabolism. These experiments have shown that the formation of the major metabolite, M5 (hydroxypyrimidine gosogliptin), is catalyzed by two key isoforms: CYP2D6 and CYP3A4. wuxiapptec.commdpi.com Further computational analysis through molecular docking simulations confirmed that the pyrimidine ring of the gosogliptin molecule could fit within the active sites of both CYP2D6 and CYP3A4, positioning it favorably for the hydroxylation reaction. mdpi.com

Identification of Circulating Metabolites

Analysis of plasma from rats and dogs following administration of [14C]Gosogliptin confirmed that the unchanged parent drug was the predominant radioactive component. In rats, gosogliptin accounted for 79.9% of the total circulating radioactivity, while in dogs, it represented 80.2%. wuxiapptec.com The major metabolite, M5 (hydroxylation of the pyrimidine ring), along with minor metabolites M1, M2, and M3, were also identified in circulation. wuxiapptec.commdpi.com

Circulating Drug-Related Components in Animal Plasma

| Component | Rat (% of Radioactivity) | Dog (% of Radioactivity) | Metabolic Pathway |

|---|---|---|---|

| Gosogliptin (Parent) | 79.9% | 80.2% | N/A |

| M5 | Major Metabolite | Major Metabolite | Hydroxylation of Pyrimidine Ring |

| M1 | Minor Metabolite | Minor Metabolite | Scission of Pyrimidine Ring |

| M2 | Minor Metabolite | Minor Metabolite | Amide Hydrolysis |

| M3 | Minor Metabolite | Minor Metabolite | N-dealkylation |

Excretion Pathways in Animal Models

The elimination routes for gosogliptin and its metabolites show notable differences between preclinical species. Following a single oral dose of [14C]Gosogliptin, the mean total recovery of radioactivity was high in both rats (97.1%) and dogs (92.2%). wuxiapptec.com

In rats, the primary route of excretion is through the feces. Over a 168-hour period, 66.0% of the administered radioactive dose was recovered in the feces, with 30.8% found in the urine. medchemexpress.cn To further elucidate the excretion mechanism in this species, studies were conducted in bile duct-cannulated rats. These experiments revealed that 62.0% of the dose was excreted in the bile, confirming that biliary excretion is the predominant elimination pathway in rats. medchemexpress.cn

Conversely, in dogs, the kidneys are the main organ of excretion. The majority of the administered radioactive dose was recovered in the urine. wuxiapptec.com

Excretion of Radioactivity in Animal Models (% of Dose)

| Excretion Route | Sprague-Dawley Rat | Beagle Dog |

|---|---|---|

| Urine | 30.8% | Major Route |

| Feces | 66.0% | Minor Route |

| Bile (in cannulated rats) | 62.0% | N/A |

| Total Recovery | 97.1% | 92.2% |

Routes of Excretion (Urine, Feces, Bile)

In preclinical studies involving Sprague-Dawley (SD) rats, the excretion of gosogliptin has been characterized following oral administration. Following a single oral dose of [14C] Gosogliptin, the radioactivity was recovered in both urine and feces, indicating that both renal and fecal routes are significant pathways for elimination in this species. medchemexpress.com

To specifically investigate the role of biliary excretion, studies were conducted on bile duct-cannulated rats. medchemexpress.com These experiments are crucial for distinguishing between direct fecal elimination of unabsorbed drug and the excretion of the drug or its metabolites into the bile, which is then eliminated via the feces. In these models, a single 5 mg/kg oral dose of [14C] Gosogliptin was administered to both male and female rats. medchemexpress.com Bile and urine samples were collected over a 48-hour period to quantify the extent of biliary excretion. medchemexpress.com The data from these studies demonstrate that gosogliptin and its metabolites are subject to excretion through urine, feces, and bile in preclinical models. medchemexpress.com

Table 1: Preclinical Excretion Pathways of [14C] Gosogliptin in Rats

| Species | Route | Collection Period | Findings |

|---|---|---|---|

| Sprague-Dawley Rats | Urine, Feces | 168 hours | Combined urine and feces are the primary routes of total radioactivity elimination. medchemexpress.com |

Mass Balance Studies

Table 2: Mass Balance of [14C] Gosogliptin in Sprague-Dawley Rats

| Parameter | Value |

|---|---|

| Species | Sprague-Dawley Rat medchemexpress.com |

| Dose | Single 5 mg/kg oral dose of [14C] Gosogliptin medchemexpress.com |

| Collection Period | 168 hours (7 days) medchemexpress.com |

| Total Mean Recovery (% of dose) | 97.1% medchemexpress.com |

Analytical Methodologies for Gosogliptin Dihydrochloride in Preclinical Research

Quantitative Bioanalytical Method Development and Validation

The accurate quantification of drug candidates in biological matrices is a critical aspect of preclinical research, providing essential data for pharmacokinetic and pharmacodynamic studies. The development and validation of robust bioanalytical methods are therefore paramount. For gosogliptin (B1662538) dihydrochloride (B599025), a dipeptidyl peptidase-4 (DPP-4) inhibitor, various sophisticated analytical techniques have been employed to ensure precise and reliable measurements in complex biological samples. researchgate.netpnrjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative bioanalysis of gosogliptin. researchgate.netbiotrial.com This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for detecting low concentrations of the drug and its metabolites in biological fluids. biotrial.com The process typically involves a sample preparation step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances from the biological matrix. pnrjournal.com

The prepared sample is then injected into the LC system, where gosogliptin is separated from other components on a chromatographic column. Following separation, the analyte is introduced into the mass spectrometer. In the MS/MS system, the precursor ion corresponding to gosogliptin is selected and fragmented to produce specific product ions. The quantification is then achieved by monitoring these specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). This high degree of specificity minimizes the potential for interference from endogenous compounds, ensuring accurate and precise quantification. biotrial.com

Hydrophilic Interaction Chromatography (HILIC) Techniques

For highly polar compounds like gosogliptin, which may exhibit poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, Hydrophilic Interaction Chromatography (HILIC) offers a valuable alternative. thermofisher.comwaters.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a small amount of aqueous buffer. lcms.cz This setup allows for the retention of polar analytes through a partitioning mechanism between the mobile phase and a water-enriched layer on the surface of the stationary phase. waters.comlcms.cz

The use of HILIC can lead to improved peak shapes and retention for polar compounds, which might otherwise elute in the void volume of an RPLC column. waters.com Furthermore, the high organic content of the mobile phase in HILIC is advantageous for electrospray ionization-mass spectrometry (ESI-MS) as it promotes efficient solvent desolvation, potentially enhancing sensitivity. thermofisher.com The selection of the appropriate HILIC column and mobile phase composition is crucial for achieving optimal separation and retention of gosogliptin. waters.com

Optimization of Chromatographic Parameters (e.g., Buffer Concentration, Mobile Phase Composition)

The development of a reliable bioanalytical method heavily relies on the meticulous optimization of chromatographic parameters to achieve the desired separation, peak shape, and sensitivity. researchgate.net For the analysis of gosogliptin, key parameters that are typically optimized include the mobile phase composition, buffer concentration, pH, and flow rate.

The mobile phase composition , which is the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer, significantly influences the retention time and resolution of the analyte. ijper.org For instance, in reversed-phase chromatography, increasing the organic content generally leads to a decrease in retention time. In HILIC, the opposite is true, where a higher organic content increases retention. thermofisher.com

The buffer concentration and pH of the mobile phase are critical for controlling the ionization state of the analyte and the stationary phase, which in turn affects retention and peak shape. waters.com For ionizable compounds like gosogliptin, adjusting the pH can significantly impact its retention behavior. The choice of buffer and its concentration can also influence the efficiency of the ionization process in the mass spectrometer. waters.com

The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A lower flow rate can lead to better resolution but a longer run time, while a higher flow rate can shorten the analysis time but may compromise separation efficiency. The selection of the optimal flow rate is a balance between these factors.

The optimization process often involves a systematic approach, such as the one-factor-at-a-time method or more advanced Design of Experiments (DoE) approaches like Box-Behnken design, to identify the optimal set of conditions. nih.gov

| Parameter | Typical Range/Options | Impact on Analysis |

| Mobile Phase Composition | Acetonitrile/Methanol and Water/Buffer mixtures | Affects retention time and resolution of gosogliptin. |

| Buffer Concentration | 5-20 mM | Influences peak shape and ionization efficiency. waters.com |

| pH | Adjusted based on pKa of gosogliptin | Controls the ionization state and retention of the analyte. |

| Flow Rate | 0.2-1.0 mL/min | Determines analysis time and separation efficiency. |

| Column Chemistry | C18, Phenyl, HILIC | Dictates the primary mode of separation. |

| Column Temperature | Ambient to 40°C | Can affect viscosity of mobile phase and retention times. |

In Vitro Assay Development for Enzyme Activity and Selectivity

In vitro enzyme assays are fundamental in preclinical drug discovery for characterizing the interaction of a drug candidate with its target enzyme. databiotech.co.il For gosogliptin, a DPP-4 inhibitor, these assays are crucial for determining its potency and selectivity. nih.gov

The development of an in vitro assay for DPP-4 inhibition by gosogliptin typically involves measuring the activity of the DPP-4 enzyme in the presence and absence of the inhibitor. A common method utilizes a chromogenic or fluorogenic substrate that, when cleaved by DPP-4, produces a detectable signal. mdpi.com The rate of product formation is proportional to the enzyme's activity. By measuring the decrease in signal in the presence of varying concentrations of gosogliptin, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined. researchgate.net

Key components of a typical DPP-4 in vitro assay include:

DPP-4 Enzyme: Purified recombinant human DPP-4 is commonly used.

Substrate: A specific substrate for DPP-4, such as Gly-Pro-p-nitroanilide (for colorimetric assays) or Gly-Pro-aminomethylcoumarin (for fluorometric assays).

Inhibitor: Gosogliptin at various concentrations.

Buffer System: A buffer that maintains a stable pH and provides optimal conditions for enzyme activity.

Selectivity is a critical parameter for any drug candidate. To assess the selectivity of gosogliptin, its inhibitory activity against DPP-4 is compared to its activity against other related enzymes, such as DPP-8 and DPP-9. This is achieved by running similar in vitro assays with these other dipeptidyl peptidases. A highly selective inhibitor will have a significantly lower IC50 value for DPP-4 compared to other DPP enzymes.

| Assay Type | Principle | Advantages |

| Colorimetric | Enzyme cleavage of a chromogenic substrate releases a colored product, measured by absorbance. | Simple, cost-effective. |

| Fluorometric | Enzyme cleavage of a fluorogenic substrate releases a fluorescent product, measured by fluorescence intensity. | Higher sensitivity than colorimetric assays. mdpi.com |

| Luminescent | Enzyme activity is coupled to a reaction that produces light. | Very high sensitivity. |

| LC-MS Based | Direct measurement of substrate and product by LC-MS. researchgate.net | High specificity, can be used when suitable chromogenic/fluorogenic substrates are unavailable. researchgate.net |

Methodologies for Metabolite Profiling and Identification

Understanding the metabolic fate of a drug candidate is a crucial component of preclinical development. Metabolite profiling and identification studies for gosogliptin aim to determine how the drug is transformed in the body, what metabolites are formed, and in which biological matrices they are present. nih.govnih.gov

The primary analytical tool for metabolite profiling is high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers. nih.gov These instruments provide accurate mass measurements, which are essential for determining the elemental composition of potential metabolites.

The general workflow for metabolite identification involves:

Incubation: Gosogliptin is incubated with in vitro systems like liver microsomes, hepatocytes, or administered to preclinical animal models.

Sample Collection: Biological samples (e.g., plasma, urine, feces) are collected at various time points.

Sample Preparation: Samples are processed to extract the drug and its metabolites.

LC-MS Analysis: The extracts are analyzed by LC-HRMS. The chromatographic separation helps to resolve the parent drug from its metabolites.

Data Processing: The complex data generated is processed using specialized software to identify potential metabolites by comparing the mass spectra of the dosed samples with control samples. The software looks for mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation).

Structure Elucidation: The final step involves confirming the structure of the identified metabolites, often through tandem mass spectrometry (MS/MS) experiments. The fragmentation pattern of a metabolite provides structural information that helps to pinpoint the site of metabolic modification.

For gosogliptin, studies have described its metabolism in rats, dogs, and humans. wikipedia.org These studies are vital for understanding the drug's clearance mechanisms and for identifying any potentially active or reactive metabolites.

| Metabolic Reaction | Mass Change | Description |

| Oxidation | +16 Da | Addition of an oxygen atom. |

| Hydroxylation | +16 Da | Addition of a hydroxyl group (-OH). |

| Dealkylation | Varies | Removal of an alkyl group. |

| Glucuronidation | +176 Da | Conjugation with glucuronic acid. |

| Sulfation | +80 Da | Conjugation with a sulfate (B86663) group. |

Broader Preclinical Research Perspectives and Future Directions for Dpp 4 Inhibitors

Preclinical Research on Potential Extra-Glycemic Effects of DPP-4 Inhibition

The enzyme DPP-4 is ubiquitous, and its inhibition affects various physiological pathways beyond glucose homeostasis. This has prompted extensive preclinical investigation into effects on inflammation, cellular protection, and organ-specific pathologies.

Preclinical and clinical studies have increasingly pointed to the anti-inflammatory potential of DPP-4 inhibitors. nih.gov This effect is largely attributed to the potentiation of Glucagon-Like Peptide-1 (GLP-1), which has demonstrated anti-inflammatory properties. journal-dtt.orgmdpi.com In various experimental models, DPP-4 inhibitors have been shown to reduce the levels of key pro-inflammatory cytokines.

Research in animal models has shown that treatment with DPP-4 inhibitors like sitagliptin (B1680988), linagliptin (B1675411), vildagliptin (B1682220), and alogliptin (B1666894) can lead to a significant reduction in inflammatory markers such as C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). journal-dtt.orgresearchgate.netmdpi.com For instance, in a non-diabetic rat model of glomerular injury, the DPP-4 inhibitor alogliptin significantly reduced the infiltration of CD68-positive inflammatory macrophages in the kidney. physiology.org Another study found that saxagliptin (B632) and vildagliptin exhibited anti-inflammatory activity comparable to aspirin (B1665792) in an acute inflammation model. nih.gov These effects suggest a direct role in modulating inflammatory cascades, independent of glycemic control. journal-dtt.org While specific preclinical studies focusing solely on the anti-inflammatory properties of gosogliptin (B1662538) are not extensively detailed in publicly available literature, its nature as a potent DPP-4 inhibitor suggests it would likely share the class-wide anti-inflammatory effects observed with other gliptins.

Table 1: Summary of Preclinical Anti-inflammatory Effects of Select DPP-4 Inhibitors

| DPP-4 Inhibitor | Experimental Model | Key Anti-inflammatory Findings | Reference |

|---|---|---|---|

| Alogliptin | Rat Thy-1 glomerulonephritis model (non-diabetic) | Reduced infiltration of CD68-positive macrophages in the kidney. | physiology.org |

| Linagliptin | Animal and cell models of endotoxic shock | Attenuated reactive oxygen species (ROS) and decreased pro-inflammatory cytokines (TNF-α, IL-1β). | researchgate.net |

| Saxagliptin & Vildagliptin | Carrageenan-induced rat paw edema model | Demonstrated significant anti-inflammatory activity comparable to aspirin. | nih.gov |

| Sitagliptin | Diabetic animal models | Led to a significant reduction in circulating proinflammatory cytokines (IL-1β, IL-6, TNF-a, MCP-1). | mdpi.com |

The preservation of pancreatic β-cell mass and function is a critical goal in diabetes research. Preclinical studies consistently indicate that DPP-4 inhibitors exert protective effects on β-cells, primarily through anti-apoptotic mechanisms. bioscientifica.com This action is considered a class effect, with multiple agents demonstrating the ability to preserve β-cell mass in various rodent models of β-cell insufficiency. bioscientifica.come-dmj.org

In streptozotocin (B1681764) (STZ)-treated diabetic mice, both DPP-4 inhibitors and GLP-1 receptor agonists have shown equivalent effects in reducing β-cell apoptosis. bioscientifica.com Specifically, sitagliptin treatment has been shown to prevent the reduction in β-cell mass in fructose-fed rats by decreasing β-cell apoptosis. bioscientifica.com Similarly, linagliptin demonstrated a direct protective effect on β-cell function and survival in isolated human islets exposed to diabetogenic conditions (gluco-, lipo-, and cytokine toxicity), an effect mediated through GLP-1 stabilization. oup.com Vildagliptin has also been found to preserve β-cell mass and function by suppressing oxidative and endoplasmic reticulum stress in mouse models of diabetes. e-dmj.org As a member of this class, gosogliptin is anticipated to confer similar β-cell protective benefits.

Table 2: Beta-cell Protective Effects of DPP-4 Inhibitors in Preclinical Research

| DPP-4 Inhibitor | Preclinical Model | Observed Protective Effect | Reference |

|---|---|---|---|

| Sitagliptin | Human islet amyloid polypeptide (hIAPP) transgenic rats | Improved β-cell mass and significantly reduced β-cell apoptosis. | bioscientifica.com |

| Linagliptin | Human isolated islets under diabetogenic stress | Restored β-cell function and survival; reduced β-cell apoptosis. | oup.com |

| Vildagliptin | db/db mice | Promoted β-cell survival and downregulated endoplasmic reticulum stress markers. | e-dmj.org |

| Class Effect | Rodent models with reduced β-cell mass | Preservation of β-cell mass, primarily through reduction of apoptosis. | bioscientifica.com |

Anti-inflammatory Properties in Experimental Models

Investigational Approaches for Novel Applications (e.g., Renal Insufficiency in preclinical models)

The potential of DPP-4 inhibitors to confer benefits in conditions beyond diabetes is an active area of research, with a significant focus on kidney disease. nih.gov The kidneys have high levels of DPP-4 expression, and preclinical evidence suggests that its inhibition may have direct renoprotective effects. nih.govresearchgate.net

In various animal models of kidney disease, both diabetic and non-diabetic, DPP-4 inhibitors have been shown to ameliorate renal pathology. nih.govmdpi.com Studies with linagliptin, for example, demonstrated reductions in albuminuria, glomerulosclerosis, and tubulointerstitial fibrosis in rodent models of chronic kidney disease, with some effects occurring independently of changes in glucose levels. nih.govmdpi.com Similarly, preclinical studies with sitagliptin and vildagliptin have shown beneficial effects on albuminuria and renal function in models of diabetic nephropathy. dovepress.comrevistanefrologia.com These findings have raised the possibility of a renal class effect for DPP-4 inhibitors. revistanefrologia.com In line with this, gosogliptin has been evaluated in clinical trials for the treatment of renal insufficiency, underscoring the investigational interest in this application. vulcanchem.com

Advanced In Silico and Computational Approaches in Drug Design

The design and discovery of novel DPP-4 inhibitors have been significantly accelerated by advanced computational techniques. These in silico methods allow for the efficient screening of vast chemical libraries and provide deep insights into the molecular interactions that govern inhibitor potency and selectivity.

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a target protein. nih.gov This method has been extensively applied to the discovery of DPP-4 inhibitors, helping to identify novel chemical scaffolds and understand their binding mechanisms. ekb.egorscience.runih.gov Docking studies often analyze interactions with key amino acid residues in the DPP-4 active site, such as Glu205, Glu206, and Tyr662, which are crucial for binding. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted protein-ligand complex over time. researchgate.netnih.gov MD simulations provide a more dynamic picture of the binding, evaluating parameters like conformational changes and the persistence of hydrogen bonds. nih.gov The public availability of the crystal structure of DPP-4 in complex with gosogliptin provides the essential structural data required for conducting such high-precision docking and MD simulation studies, facilitating the rational design of new analogues. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. gsconlinepress.com In the context of DPP-4 inhibitors, QSAR models are developed to predict the inhibitory potency (e.g., IC50 value) of new molecules based on their structural features or physicochemical properties (descriptors). frontiersin.orgmdpi.comtandfonline.com

These models are built using datasets of compounds with known DPP-4 inhibitory activity and are validated to ensure their predictive power. gsconlinepress.comceon.rs Successful QSAR models can identify key molecular fragments and properties that are either favorable or unfavorable for potent DPP-4 inhibition. gsconlinepress.comtandfonline.com This information provides a rational basis for designing new compounds, like derivatives of the gosogliptin scaffold, with potentially enhanced activity and improved pharmacological profiles, thereby accelerating the drug discovery process. mdpi.comceon.rs

Q & A

Q. What is the molecular mechanism of action of Gosogliptin dihydrochloride in enzymatic inhibition?

To determine the mechanism, researchers should employ in vitro enzyme inhibition assays (e.g., fluorescence-based or spectrophotometric methods) to measure IC50 values. Pair this with molecular docking studies to identify binding interactions with target enzymes, such as dipeptidyl peptidase-4 (DPP-4) analogs. Validate findings using X-ray crystallography or cryo-EM to resolve enzyme-inhibitor complexes .

Q. Which analytical methods are most reliable for characterizing this compound purity and stability?

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is recommended for purity analysis. Stability studies should use accelerated degradation conditions (e.g., varying pH, temperature, and light exposure) followed by quantification of degradation products. Nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity .

Q. How should researchers design dose-response studies to evaluate this compound efficacy in preclinical models?

Use a logarithmic dose range (e.g., 0.1–100 mg/kg) in animal models, incorporating positive and negative controls. Measure pharmacodynamic markers (e.g., plasma DPP-4 activity) alongside pharmacokinetic parameters (Cmax, AUC). Ensure compliance with IACUC protocols for ethical reproducibility .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy studies of this compound be resolved?

Conduct ex vivo assays (e.g., tissue-specific enzyme activity measurements) to bridge in vitro and in vivo findings. Evaluate bioavailability factors (e.g., protein binding, metabolic clearance) using physiologically based pharmacokinetic (PBPK) modeling. Cross-validate results with orthogonal methods, such as RNA sequencing to assess downstream gene expression changes .

Q. What experimental strategies optimize the synthetic route for this compound to enhance yield and scalability?

Apply design of experiments (DoE) methodologies to test reaction variables (temperature, solvent polarity, catalyst loading). Use green chemistry principles (e.g., microwave-assisted synthesis) to reduce step count. Characterize intermediates via FT-IR and LC-MS, and validate final product crystallinity using X-ray powder diffraction (XRPD) .

Q. How should researchers address batch-to-batch variability in this compound during long-term stability studies?

Implement stringent quality control (QC) protocols, including residual solvent analysis (GC-MS) and polymorph screening (DSC/TGA). Use statistical process control (SPC) charts to monitor critical quality attributes (CQAs). Store batches under ICH-recommended conditions (25°C/60% RH) and compare degradation profiles using ANOVA .

Q. What methodologies are critical for assessing off-target effects of this compound in complex biological systems?

Perform high-throughput screening against panels of unrelated enzymes (e.g., kinases, proteases) to identify off-target interactions. Combine this with transcriptomic profiling (RNA-seq) and pathway enrichment analysis. Validate findings in genetically modified cell lines (e.g., CRISPR knockouts) to confirm specificity .

Data Interpretation & Reporting

Q. How can researchers statistically reconcile variability in this compound’s pharmacokinetic data across species?

Apply allometric scaling to extrapolate human pharmacokinetics from preclinical data. Use mixed-effects modeling to account for interspecies differences in metabolic enzymes. Cross-reference with in vitro hepatocyte clearance assays to refine predictions .

Q. What frameworks are recommended for meta-analysis of conflicting clinical trial data on this compound?

Follow PRISMA guidelines to systematically aggregate data. Use random-effects models to account for heterogeneity, and perform sensitivity analyses to identify outlier studies. Stratify results by patient subgroups (e.g., diabetes severity) to uncover confounding variables .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility of this compound studies across laboratories?

Publish detailed supplemental materials, including raw datasets, instrument calibration logs, and step-by-step protocols. Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) and use open-source analysis tools (e.g., R/Python scripts). Collaborate with third-party labs for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.